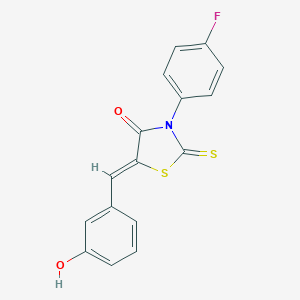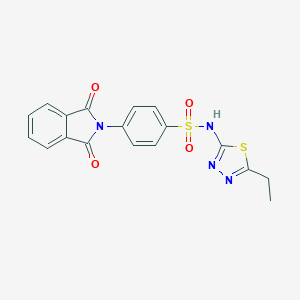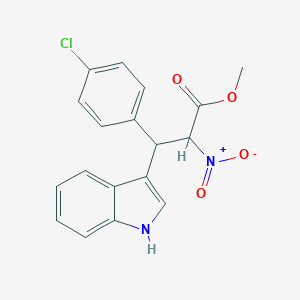
3-(4-fluorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a fluorophenyl group, and a hydroxybenzylidene moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 3-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol. Catalysts like piperidine or pyridine may be used to facilitate the reaction. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxybenzylidene moiety can undergo oxidation reactions to form corresponding quinones.
Reduction: The thioxo group can be reduced to a thiol group under appropriate conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones derived from the hydroxybenzylidene moiety.
Reduction: Thiol derivatives from the thioxo group.
Substitution: Substituted derivatives of the fluorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Potential use in the development of organic semiconductors and conductive polymers.
Biology:
Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties.
Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine:
Anti-inflammatory: Shows promise as an anti-inflammatory agent in preclinical studies.
Anticancer: Potential cytotoxic effects against certain cancer cell lines.
Industry:
Dye Synthesis: Can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: Potential use in the development of new therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of 3-(4-fluorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to its biological effects.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Reactive Oxygen Species (ROS) Generation: The compound could induce the production of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparación Con Compuestos Similares
- (5Z)-3-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-bromophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-methylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom in the phenyl ring enhances the compound’s lipophilicity and metabolic stability.
- Hydroxybenzylidene Moiety: This functional group contributes to the compound’s potential biological activities, such as antioxidant and antimicrobial properties.
Propiedades
Fórmula molecular |
C16H10FNO2S2 |
|---|---|
Peso molecular |
331.4g/mol |
Nombre IUPAC |
(5Z)-3-(4-fluorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10FNO2S2/c17-11-4-6-12(7-5-11)18-15(20)14(22-16(18)21)9-10-2-1-3-13(19)8-10/h1-9,19H/b14-9- |
Clave InChI |
MXGWZPKJPKOGCH-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406455.png)
![methyl 5-(2-chlorophenyl)-2-[(5-{2-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406457.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406458.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406459.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406460.png)
![Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406463.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406464.png)

![ethyl 2-(2,6-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406468.png)

![5-[4-(methyloxy)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406474.png)
![1-(4-bromophenyl)-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B406475.png)
![N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B406476.png)

